
A Comprehensive Technical Guide to 5-Fluoro-2-
methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
5-Fluoro-2-methylpyrimidine-4,6-

diol

Cat. No.: B073808 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Fluoro-2-methylpyrimidine-4,6-diol is limited in

publicly accessible literature. This guide provides a comprehensive overview based on

established principles of organic chemistry, extrapolation from closely related analogs such as

4,6-dihydroxy-2-methylpyrimidine and the well-studied antimetabolite 5-fluorouracil, and

theoretical predictions. All experimental protocols and quantitative data should be considered

predictive and require experimental validation.

Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous

therapeutic agents and natural biomolecules, including the nucleobases uracil, thymine, and

cytosine. The introduction of a fluorine atom into organic molecules can dramatically alter their

physical, chemical, and biological properties, often enhancing metabolic stability and binding

affinity. The classic example is 5-fluorouracil (5-FU), a pyrimidine analog that has been a

mainstay in cancer chemotherapy for decades.[1]

This technical guide focuses on the molecular structure, properties, and potential applications

of 5-Fluoro-2-methylpyrimidine-4,6-diol (CAS Number: 1598-63-6). While this specific

molecule is not extensively characterized in the literature, its structural similarity to both 5-FU

and other bioactive pyrimidines suggests it as a compound of significant interest for research
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and development. This document will provide a detailed, predictive analysis of its molecular

characteristics, potential synthetic routes, and hypothesized biological activity.

Molecular Structure and Properties
Tautomerism
A critical feature of pyrimidines with hydroxyl groups at positions 4 and 6 is their existence in a

tautomeric equilibrium. 5-Fluoro-2-methylpyrimidine-4,6-diol can exist in several forms: the

diol form, two keto-enol forms, and the diketo form. In solution and the solid state, the

equilibrium for similar pyrimidinediols heavily favors the more stable diketo tautomer, 5-Fluoro-

2-methyl-1H-pyrimidine-4,6(5H)-dione, due to the stability of the amide-like functionality and

potential for intermolecular hydrogen bonding.[2][3] The high electronegativity of the fluorine

atom at the 5-position is expected to further influence the electronic distribution within the ring

but is unlikely to shift the equilibrium away from the diketo form.[4]

Caption: Tautomeric equilibrium of 5-Fluoro-2-methylpyrimidine-4,6-diol.

Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of the

molecule.
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Property Predicted/Known Value Reference/Note

CAS Number 1598-63-6 [5]

Molecular Formula C₅H₅FN₂O₂ Calculated

Molecular Weight 144.11 g/mol Calculated

Appearance
Predicted: White to off-white

solid
By analogy

Melting Point Predicted: >300 °C By analogy to parent

pKa Predicted: ~7.5 - 8.5

Electron-withdrawing effect of

F lowers pKa compared to

uracil

Solubility
Sparingly soluble (32 g/L) at

25 ºC
[5]

Density 1.59 ± 0.1 g/cm³ [5]

Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation. The following data are predicted

based on the expected major (diketo) tautomer and data from analogous structures.
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Spectroscopy
Predicted Chemical Shifts (δ) and
Coupling Constants (J)

¹H NMR

CH₃ (C2): ~2.2-2.4 ppm (singlet, 3H)H (C5):

~5.0-5.3 ppm (doublet, ¹JHF ≈ 45-50 Hz, 1H)NH

(N1, N3): ~10-12 ppm (broad singlets, 2H, may

exchange with D₂O)

¹³C NMR

CH₃ (C2): ~20-25 ppmC2: ~150-155 ppmC4, C6

(C=O): ~165-175 ppm (doublets, 3JCF ≈ 5-10

Hz)C5: ~85-95 ppm (doublet, ¹JCF ≈ 170-190

Hz)

¹⁹F NMR

F (C5): -165 to -175 ppm (referenced to CFCl₃,

doublet of quartets due to coupling with H at C5

and potentially longer-range coupling with CH₃

protons)

IR (cm⁻¹)

N-H stretch: 3100-3300 (broad)C-H stretch:

2900-3000C=O stretch (Amide I): 1650-1720

(strong, likely two bands)C-N stretch: 1200-

1350C-F stretch: 1000-1100

Proposed Synthesis and Experimental Protocol
A plausible synthetic route to 5-Fluoro-2-methylpyrimidine-4,6-diol involves the

cyclocondensation reaction between a fluorinated 1,3-dicarbonyl equivalent and acetamidine.

[6]

Synthetic Workflow
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Diethyl 2-fluoromalonate + Acetamidine HCl

Cyclocondensation Reaction
(Reflux)

Base (e.g., Sodium Methoxide)
in Solvent (e.g., Methanol)

Reaction Workup
(Neutralization, Extraction)

Purification
(Crystallization)

5-Fluoro-2-methylpyrimidine-4,6-diol

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 5-Fluoro-2-methylpyrimidine-4,6-diol.

Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize 5-Fluoro-2-methylpyrimidine-4,6-diol.

Reagents:

Diethyl 2-fluoromalonate

Acetamidine hydrochloride

Sodium methoxide (solid or as a solution in methanol)

Anhydrous methanol
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Concentrated hydrochloric acid

Deionized water

Diethyl ether

Procedure:

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer,

reflux condenser, and a nitrogen inlet is charged with anhydrous methanol (100 mL) under a

nitrogen atmosphere.

Base Addition: Sodium methoxide (2.0 equivalents) is carefully added to the methanol and

stirred until completely dissolved.

Reagent Addition: Diethyl 2-fluoromalonate (1.0 equivalent) and acetamidine hydrochloride

(1.05 equivalents) are added sequentially to the stirred solution.

Cyclocondensation: The reaction mixture is heated to reflux (approximately 65 °C) and

maintained for 6-12 hours. The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC).

Solvent Removal: After the reaction is complete, the mixture is cooled to room temperature,

and the methanol is removed under reduced pressure using a rotary evaporator.

Workup: The resulting residue is dissolved in a minimum amount of cold deionized water (50

mL). The solution is then cooled in an ice bath and slowly acidified with concentrated

hydrochloric acid to a pH of 2-3, which should cause the product to precipitate.

Isolation: The precipitate is stirred in the ice bath for 1 hour to ensure complete

crystallization. The solid product is then collected by vacuum filtration, washed with a small

amount of ice-cold water, followed by a wash with cold diethyl ether.

Drying and Characterization: The white solid is dried under vacuum to yield the final product.

The structure and purity should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR

spectroscopy, and mass spectrometry.
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Potential Biological Activity and Signaling Pathways
Hypothesized Mechanism of Action
By analogy to 5-fluorouracil, 5-Fluoro-2-methylpyrimidine-4,6-diol is hypothesized to function

as an antimetabolite.[7][8] For it to be active, it would likely require intracellular anabolic

conversion to a nucleotide analog. The key mechanism of action is predicted to be the

inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of

deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[9][10]

Proposed Metabolic Activation and Signaling Pathway
Cellular Uptake: The compound would enter the cell, likely through nucleobase transporters.

Anabolic Conversion: Intracellularly, it would undergo a series of enzymatic reactions,

potentially initiated by a kinase or phosphorylase, to form a fluorinated deoxyribonucleoside

monophosphate analog.

TS Inhibition: This active metabolite would then form a stable ternary complex with

thymidylate synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate (CH₂THF).[7][11]

This covalent complex irreversibly inhibits the enzyme.

Downstream Effects: The inhibition of TS leads to a depletion of the dTMP pool, causing an

imbalance in deoxynucleotide triphosphates (dNTPs). This "thymineless death" disrupts DNA

synthesis and repair, ultimately triggering apoptosis in rapidly dividing cancer cells.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b073808?utm_src=pdf-body
http://fulltext.calis.edu.cn/nature/nrc/3/5/nrc1074.pdf
https://en.wikipedia.org/wiki/Fluorouracil
https://pmc.ncbi.nlm.nih.gov/articles/PMC6244944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10186355/
http://fulltext.calis.edu.cn/nature/nrc/3/5/nrc1074.pdf
https://pubmed.ncbi.nlm.nih.gov/12724731/
https://en.wikipedia.org/wiki/Fluorouracil
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Cell

5-Fluoro-2-methyl-
pyrimidine-4,6-diol

Anabolic
Metabolism

Uptake &

Active Fluorinated
Nucleotide Analog

Thymidylate Synthase
(TS)

Inhibits

dTMP

Catalyzes

dUMP

DNA Synthesis
& Repair

Required for

Apoptosis

Disruption leads to

Click to download full resolution via product page

Caption: Proposed mechanism of action for 5-Fluoro-2-methylpyrimidine-4,6-diol.
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Conclusion
While direct experimental data remains scarce, this guide provides a robust theoretical

framework for understanding 5-Fluoro-2-methylpyrimidine-4,6-diol. Based on the well-

established principles of pyrimidine chemistry and the profound biological effects of fluorination,

this compound represents a promising candidate for further investigation. Its predicted

properties and hypothesized mechanism of action as a thymidylate synthase inhibitor warrant

its synthesis and evaluation as a potential novel antineoplastic agent. The experimental

protocols and predictive data herein serve as a foundation for researchers to embark on the

empirical validation and exploration of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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